(4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a tert-butylamino group, a methylene bridge, a nitrophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with tert-butylamine to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The tert-butylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolone derivatives.
Scientific Research Applications
(4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group may participate in electron transfer processes, while the pyrazolone core can interact with active sites of enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Terbutaline: (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol
Uniqueness
(4Z)-4-[(TERT-BUTYLAMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core with a nitrophenyl group and a tert-butylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(tert-butyliminomethyl)-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-13(9-16-15(2,3)4)14(20)18(17-10)11-5-7-12(8-6-11)19(21)22/h5-9,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKNLOPGKUXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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